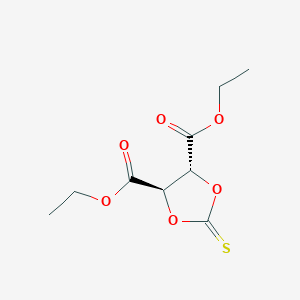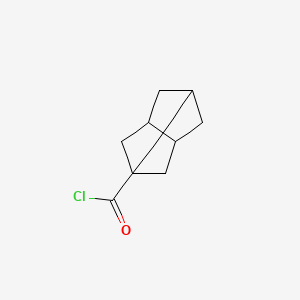![molecular formula C28H22N2O5 B14256454 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a nitro group, a hydroxyl group, and a bis(5-methylfuran-2-yl)methylphenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the bis(5-methylfuran-2-yl)methylphenyl imino intermediate: This step involves the reaction of 4-formylphenyl bis(5-methylfuran-2-yl)methane with an amine to form the imino intermediate.
Naphthalene core functionalization: The naphthalene core is functionalized by introducing a nitro group at the 4-position and a hydroxyl group at the 1-position through nitration and subsequent reduction reactions.
Coupling reaction: The imino intermediate is then coupled with the functionalized naphthalene core under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol involves its interaction with specific molecular targets. The nitro group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-naphthalen-1-ol: Lacks the nitro group, which may result in different reactivity and applications.
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-amine:
Uniqueness
The presence of both the nitro group and the hydroxyl group in 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C28H22N2O5 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
2-[[4-[bis(5-methylfuran-2-yl)methyl]phenyl]iminomethyl]-4-nitronaphthalen-1-ol |
InChI |
InChI=1S/C28H22N2O5/c1-17-7-13-25(34-17)27(26-14-8-18(2)35-26)19-9-11-21(12-10-19)29-16-20-15-24(30(32)33)22-5-3-4-6-23(22)28(20)31/h3-16,27,31H,1-2H3 |
Clé InChI |
YNNOQFNPCOYAMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C(=C3)[N+](=O)[O-])O)C5=CC=C(O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)

![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)

![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
